molecular formula C14H30Br2N2O4 B1682573 Suxamethonium bromide CAS No. 55-94-7

Suxamethonium bromide

Cat. No. B1682573
CAS RN: 55-94-7
M. Wt: 370.3 g/mol
InChI Key: HKDOIORVQFUBKO-UHFFFAOYSA-L
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Description

Suxamethonium bromide, also known as suxamethonium or succinylcholine, is a medication used to cause short-term paralysis as part of general anesthesia . This is done to help with tracheal intubation or electroconvulsive therapy . It is administered by injection, either into a vein or into a muscle .


Molecular Structure Analysis

Suxamethonium bromide is a bis-choline ester . It binds to the post-synaptic cholinergic receptors found on motor endplates .


Chemical Reactions Analysis

Suxamethonium bromide causes rapid neuromuscular blockade at motor endplate nicotinic receptors . There are two phases of action: Phase 1 (depolarising) and Phase 2 (desensitising). In Phase 1, the binding of the drug to nicotinic receptors causes depolarisation of the motor endplate . In Phase 2, with prolonged exposure, initial end plate depolarisation decreases and membranes become repolarised .


Physical And Chemical Properties Analysis

Suxamethonium bromide has poor absorption and minimal oral bioavailability . It has good water solubility and is basically insoluble in lipid . Its distribution is VOD=0.14L/kg, and it is 20% protein-bound .

Scientific Research Applications

  • Formulation and Stability :

    • Suxamethonium, available as chloride, bromide, or iodide salt, is used in medical practices. Suxamethonium bromide is supplied as a powder, dissolved in sterile water before use, and can be stored for longer periods. Its stability is affected by storage conditions, especially in hot countries, and it should not be mixed with thiopentone due to the risk of destruction by alkali (Bevan, 1989).
  • Comparative Studies with Other Agents :

    • Suxamethonium, including its bromide form, has been compared to other neuromuscular blocking agents like rocuronium bromide. These comparative studies often focus on intubating conditions, muscle relaxation during surgery, and hemodynamic effects (Srinivasarao et al., 2018).
  • Quality and Purity Evaluation :

    • The quality of suxamethonium iodide preparations, a similar compound to suxamethonium bromide, has been evaluated focusing on impurities that may result from production process violations. This research provides insights into maintaining the purity and effectiveness of the drug (Arzamastsev et al., 1999).
  • Alternative Muscle Relaxation Methods :

    • Studies have explored alternatives to suxamethonium-induced muscle relaxation, considering the effects of other drugs like pancuronium bromide and rocuronium bromide. These alternatives aim to provide effective muscle relaxation while mitigating some of the limitations or challenges associated with suxamethonium (Wald-Oboussier et al., 1987).
  • Pharmacological Studies :

    • Suxamethonium's pharmacological properties, including its physico-chemical properties and fate in the body, have been extensively studied. Such research provides valuable information on how suxamethonium functions and interacts within the body, contributing to its effective use in clinical settings (Gibb, 1972).

Safety And Hazards

Suxamethonium bromide can cause serious eye irritation and may cause respiratory irritation . It is suspected of damaging fertility and the unborn child . It may cause damage to organs through prolonged or repeated exposure . Fasciculations following administration of suxamethonium cause release of potassium from muscles . Patients with burns, nerve damage or neuromuscular disease, closed head injury and other trauma may develop proliferation of extrajunctional acetylcholine receptors . If proliferation is great enough, hyperkalaemia causing cardiac arrest may ensue .

Future Directions

While suxamethonium bromide has been a subject of numerous studies and has been in use for many years, it is being described as obsolete . The hope is that future research and development will lead to the creation of safer and more effective alternatives .

properties

IUPAC Name

trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30N2O4.2BrH/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6;;/h7-12H2,1-6H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDOIORVQFUBKO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30Br2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

306-40-1 (Parent)
Record name Suxamethonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30877661
Record name Succinylcholine Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suxamethonium bromide

CAS RN

55-94-7
Record name Suxamethonium bromide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinylcholine Bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30877661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Suxamethonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.226
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUCCINYLCHOLINE BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MBL83KX8J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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